1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride
Description
1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride is a synthetic anticholinergic compound structurally characterized by a piperidine core substituted with a methyl group at the 1-position and a benzylphenylglycolate ester at the 4-position. Glycolate esters in this class typically exhibit potent antimuscarinic activity due to their ability to block acetylcholine receptors, making them relevant in both therapeutic and chemical defense contexts .
Properties
CAS No. |
101756-45-0 |
|---|---|
Molecular Formula |
C21H26ClNO3 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
(1-methylpiperidin-1-ium-4-yl) 2-hydroxy-2,3-diphenylpropanoate;chloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-22-14-12-19(13-15-22)25-20(23)21(24,18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;/h2-11,19,24H,12-16H2,1H3;1H |
InChI Key |
PRIQZSULWYRHSK-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC(CC1)OC(=O)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride involves several steps, including the formation of the piperidine ring and subsequent functionalization. The synthetic routes typically involve:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Functionalization: Introduction of the benzyl and phenyl groups through substitution reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial production methods often employ cost-effective and scalable processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, particularly in neurochemistry.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of various pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of 1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Inferred Properties (Based on Analogous Compounds):
- Molecular Formula: Likely ~C₂₀H₂₄ClNO₃ (assuming benzyl and phenyl substituents on the glycolate moiety).
- Molecular Weight : Estimated ~340–360 g/mol (comparable to EA 3834A and JB 336/4) .
- Solubility : Moderate water solubility (~39% at 77°F), similar to EA 3834A .
- Melting Point: Potential range of 119–387°F, depending on substituent effects .
Comparison with Structurally Similar Compounds
The table below compares 1-methyl-4-piperidyl benzylphenylglycolate hydrochloride with key analogs, emphasizing structural variations, physicochemical properties, and pharmacological data.
Note: Data for the target compound is inferred from structural analogs.
Key Observations:
Substituent Effects on Solubility :
- Hydrophobic substituents (e.g., cyclobutyl in EA 3580A) reduce water solubility (0.12%), whereas polar groups (e.g., isopropyl in EA 3834A) enhance it (39%) .
- The benzylphenyl group in the target compound may balance hydrophobicity and solubility, similar to EA 3834A .
Pharmacological Potency :
- EA 3580A (cyclobutyl-phenyl) exhibits an ICt₅₀ of 54.4 mg·min/m³, indicating moderate inhalation toxicity .
- Benzilate derivatives (e.g., JB 336/4) are historically potent anticholinergics, but poor solubility limits their utility .
Toxicity Profiles :
- Propiverine HCl, a diphenylpropoxyacetate, shows high acute toxicity (LD₅₀ = 36 mg/kg IV in mice) .
- The target compound’s toxicity likely depends on ester hydrolysis kinetics and central nervous system penetration .
Research Findings and Mechanistic Insights
Metabolic Stability and Bioactivation
- Biomimetic oxidation studies on related piperidine esters (e.g., propiverine) reveal metabolites from ester cleavage, O-dealkylation, and aromatic oxidation, which may influence duration of action and toxicity .
- The benzylphenylglycolate structure could resist rapid hydrolysis, enhancing bioavailability compared to cyclobutyl or isopropyl analogs .
Environmental and Regulatory Considerations
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